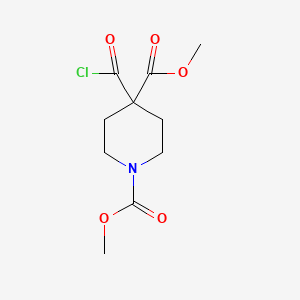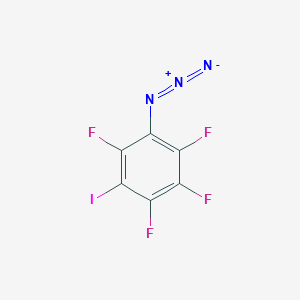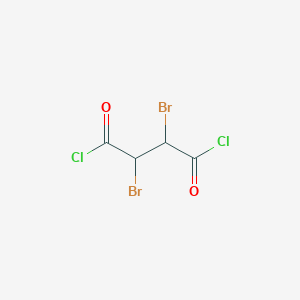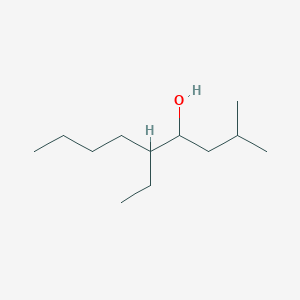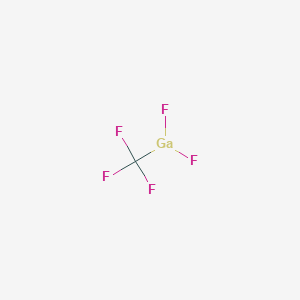
Difluoro(trifluoromethyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(trifluoromethyl)gallane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound contains a gallium atom bonded to a difluoromethyl group and a trifluoromethyl group, making it a member of the organogallium family. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(trifluoromethyl)gallane typically involves the reaction of gallium trichloride with difluoromethyl and trifluoromethyl reagents. One common method is the reaction of gallium trichloride with difluoromethyl lithium and trifluoromethyl lithium in an inert solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Difluoro(trifluoromethyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of gallium hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Gallium hydrides.
Substitution: Various organogallium compounds with different functional groups.
Scientific Research Applications
Difluoro(trifluoromethyl)gallane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of difluoro(trifluoromethyl)gallane involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical diagnostics or reacting with organic substrates in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Difluoromethylgallane: Contains only difluoromethyl groups.
Trifluoromethylgallane: Contains only trifluoromethyl groups.
Fluorinated Quinolines: Similar in terms of fluorine content and applications in pharmaceuticals.
Uniqueness
Difluoro(trifluoromethyl)gallane is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. This dual functionality allows for a broader range of applications compared to compounds with only one type of fluorinated group.
Properties
CAS No. |
827027-10-1 |
|---|---|
Molecular Formula |
CF5Ga |
Molecular Weight |
176.726 g/mol |
IUPAC Name |
difluoro(trifluoromethyl)gallane |
InChI |
InChI=1S/CF3.2FH.Ga/c2-1(3)4;;;/h;2*1H;/q;;;+2/p-2 |
InChI Key |
IFARYPIHQBIWOC-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)[Ga](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


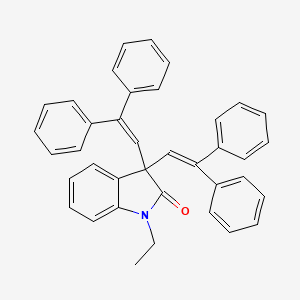
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
